
2-(2-Hydrazino-5-nitro-benzenesulfonylamino)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid is a complex organic compound with the molecular formula C₁₃H₁₂N₄O₆S and a molecular weight of 352.32 g/mol This compound is characterized by the presence of hydrazinyl, nitro, and sulfonamido functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent hydrazine substitution. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of industrial organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production if needed.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazinyl group can participate in reduction reactions, forming different hydrazine derivatives.
Substitution: The sulfonamido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the sulfonamido moiety .
Scientific Research Applications
2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological macromolecules, while the nitro group can undergo redox reactions, generating reactive intermediates that affect cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-5-nitrobenzenesulfonamido)benzoic acid: Similar structure but with an amino group instead of a hydrazinyl group.
2-(2-Hydrazinyl-5-chlorobenzenesulfonamido)benzoic acid: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
2-(2-Hydrazinyl-5-nitrobenzenesulfonamido)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both hydrazinyl and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research .
Biological Activity
The compound 2-(2-Hydrazino-5-nitro-benzenesulfonylamino)-benzoic acid is a notable hydrazone derivative that has garnered attention for its diverse biological activities. This article explores the synthesis, structural properties, and biological activities of this compound, particularly focusing on its antimicrobial, cytotoxic, and potential therapeutic effects based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with benzoic acid derivatives under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the molecular structure and purity of the synthesized compound. The presence of functional groups such as sulfonamides and nitro groups is crucial for its biological activity.
Table 1: Characterization Techniques
Technique | Purpose |
---|---|
NMR Spectroscopy | To determine molecular structure |
X-ray Crystallography | To confirm crystal structure |
Infrared Spectroscopy | To identify functional groups |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 mcg/mL |
Escherichia coli | 6.3 mcg/mL |
Pseudomonas aeruginosa | Not effective |
Candida albicans | 50 mcg/mL |
The compound demonstrated a pronounced inhibitory effect on E. coli, with an MIC of 6.3 mcg/mL, indicating its potential as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays using the Artemia salina model revealed that this compound possesses moderate cytotoxic activity. The lethal dose (LD50) was determined to be approximately 56.0 mcg/mL, suggesting that while it can inhibit cell growth, it may also affect normal cells at higher concentrations.
Table 3: Cytotoxicity Data
Test Organism | LD50 (mcg/mL) |
---|---|
Artemia salina larvae | 56.0 |
Therapeutic Potential
Given its structural features and biological activities, there is potential for developing this compound into a therapeutic agent for treating bacterial infections, particularly those resistant to common antibiotics.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of various hydrazone derivatives, including this compound, against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated comparable efficacy to existing antibiotics, highlighting the clinical relevance of this compound in antibiotic resistance scenarios .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on cancer cell lines in vitro. The findings suggested selective toxicity towards cancer cells while sparing normal cells, which is crucial for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-Hydrazino-5-nitro-benzenesulfonylamino)-benzoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via sequential sulfonylation and hydrazine substitution. Start with a nitro-substituted benzoic acid derivative, followed by sulfonylation using a benzenesulfonyl chloride intermediate. Introduce the hydrazine group via nucleophilic substitution under controlled pH (6–7) and temperature (60–80°C). Optimize yields by employing catalysts like DMAP (4-dimethylaminopyridine) and inert atmospheres to prevent oxidation. Purification via recrystallization in ethanol-water mixtures enhances purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use 1H/13C NMR to confirm the presence of hydrazino (-NH-NH2), sulfonamide (-SO2-NH-), and benzoic acid (-COOH) groups. Key NMR signals include:
- Hydrazino protons: δ 3.5–4.5 ppm (broad, exchangeable).
- Aromatic protons: δ 7.0–8.5 ppm (split due to nitro and sulfonyl groups).
- IR spectroscopy identifies sulfonamide (1320–1160 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches. HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) ensures purity (>95%) .
Q. How do the nitro and sulfonamide functional groups influence the compound’s physicochemical properties and reactivity?
- Methodological Answer : The nitro group (-NO2) is electron-withdrawing, increasing the benzoic acid’s acidity (pKa ~2.5–3.0) and reducing solubility in aqueous media. The sulfonamide group (-SO2-NH-) enhances hydrogen-bonding capacity, improving binding to biological targets like enzymes. Reactivity studies should assess stability under acidic/basic conditions (e.g., pH 2–10) to guide formulation .
Advanced Research Questions
Q. What strategies can mitigate instability of this compound during storage or biological assays?
- Methodological Answer : Degradation occurs via hydrolysis of the sulfonamide or hydrazine groups. Store lyophilized samples at -20°C in amber vials to prevent photodegradation. In biological assays, use phosphate-buffered saline (PBS, pH 7.4) with 1% BSA to reduce nonspecific binding. Monitor stability via LC-MS over 24-hour periods .
Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?
- Methodological Answer : Discrepancies often arise from variations in cell lines, assay conditions, or compound purity. Standardize assays using:
- Cell lines : Compare results across ≥3 validated lines (e.g., HEK293, HepG2).
- Dosage : Perform dose-response curves (1–100 µM) to identify IC50 consistency.
- Purity verification : Re-test compounds with HPLC ≥98% purity. Cross-validate findings with structural analogs (e.g., sulfasalazine derivatives) .
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., cyclooxygenase-2). Input the compound’s SMILES/InChI (e.g., from PubChem) to model binding poses. Validate predictions with QSAR models trained on sulfonamide-containing inhibitors .
Q. What are the metabolic pathways and potential toxicological concerns for this compound?
- Methodological Answer : In vitro metabolism studies (using liver microsomes) reveal Phase I metabolism : nitro reduction to amine and sulfonamide hydrolysis. Phase II metabolism involves glucuronidation of the benzoic acid moiety. Screen for nephrotoxicity by monitoring creatinine clearance in rodent models after 14-day exposure .
Q. How can researchers design derivatives to improve pharmacological properties (e.g., bioavailability or target selectivity)?
- Methodological Answer : Modify the hydrazine moiety to reduce oxidation (e.g., methyl substitution) or replace the nitro group with a trifluoromethyl (-CF3) for enhanced lipophilicity. Use SAR studies to correlate substituent changes with activity against specific targets (e.g., kinases vs. GPCRs) .
Q. Tables for Key Data
Q. Table 1: Key Spectroscopic Signatures
Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
---|---|---|
Benzoic acid (-COOH) | 12.1 (s, 1H) | 1680–1700 |
Sulfonamide (-SO2-NH-) | 7.8–8.2 (d, 2H) | 1320–1160 |
Nitro (-NO2) | - | 1520–1350 |
Q. Table 2: Stability Under Different Conditions
Condition | Half-Life | Degradation Products |
---|---|---|
pH 2.0 (37°C) | 4.2 hours | 5-nitrobenzoic acid |
pH 7.4 (37°C) | 48 hours | None detected |
Light exposure | 6 hours | Nitroso derivative |
Properties
CAS No. |
379254-27-0 |
---|---|
Molecular Formula |
C13H12N4O6S |
Molecular Weight |
352.32 g/mol |
IUPAC Name |
2-[(2-hydrazinyl-5-nitrophenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H12N4O6S/c14-15-11-6-5-8(17(20)21)7-12(11)24(22,23)16-10-4-2-1-3-9(10)13(18)19/h1-7,15-16H,14H2,(H,18,19) |
InChI Key |
MXFMDWRBRWUENM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.